![molecular formula C21H30N2O5S2 B2711795 N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide CAS No. 1428153-14-3](/img/structure/B2711795.png)
N2,N2,N4',N4'-Tetraethyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting from the biphenyl core. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution, while the sulfonamide groups are introduced via sulfonation followed by amide formation. The ethyl groups are added through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process and maintain consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-[1,1’-biphenyl]-2,4’-disulfonamide, while reduction of the sulfonamide groups can produce N2,N2,N4’,N4’-Tetraethyl-4-amino-[1,1’-biphenyl]-2,4’-disulfonamide.
Aplicaciones Científicas De Investigación
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism by which N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybiphenyl: Shares the biphenyl core and methoxy group but lacks the sulfonamide and ethyl groups.
4,4’-Dimethoxybiphenyl: Contains two methoxy groups on the biphenyl core, differing in the position and number of functional groups.
4-Bromoanisole: Features a bromine atom and a methoxy group on a benzene ring, similar in structure but with different functional groups.
Uniqueness
N2,N2,N4’,N4’-Tetraethyl-4-methoxy-[1,1’-biphenyl]-2,4’-disulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonamide and methoxy groups, along with ethyl substituents, allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-[4-(diethylsulfamoyl)phenyl]-N,N-diethyl-5-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S2/c1-6-22(7-2)29(24,25)19-13-10-17(11-14-19)20-15-12-18(28-5)16-21(20)30(26,27)23(8-3)9-4/h10-16H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYZCAJLPSZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
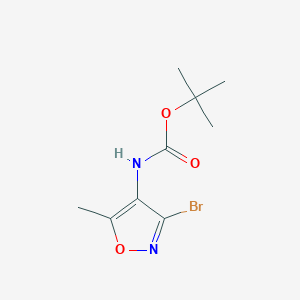
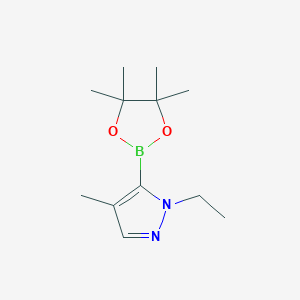
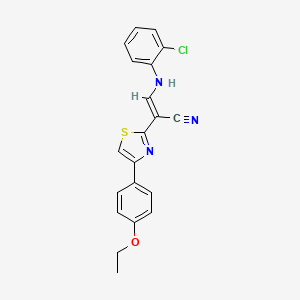
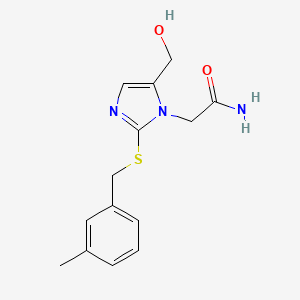
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B2711727.png)
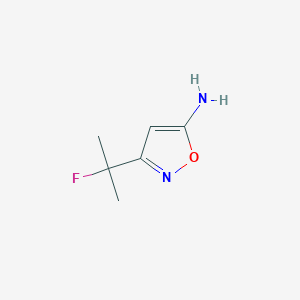
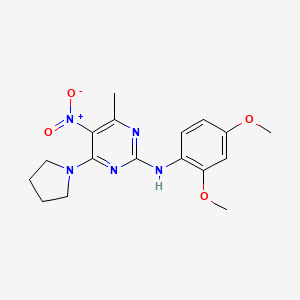
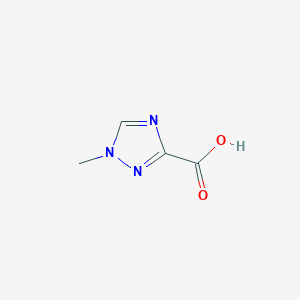
![3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2711734.png)

